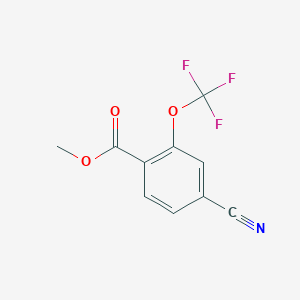

Methyl 4-cyano-2-(trifluoromethoxy)benzoate

Description

Properties

Molecular Formula |

C10H6F3NO3 |

|---|---|

Molecular Weight |

245.15 g/mol |

IUPAC Name |

methyl 4-cyano-2-(trifluoromethoxy)benzoate |

InChI |

InChI=1S/C10H6F3NO3/c1-16-9(15)7-3-2-6(5-14)4-8(7)17-10(11,12)13/h2-4H,1H3 |

InChI Key |

VVQMAXXNEMBUEL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C#N)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-2-(trifluoromethoxy)benzoate typically involves the introduction of the cyano and trifluoromethoxy groups onto a benzoate precursor. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 4-cyano-2-(trifluoromethoxy)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of pharmaceuticals and agrochemicals.

Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-2-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.

Comparison with Similar Compounds

Structural Analogs with Trifluoromethoxy or Trifluoromethyl Groups

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Functional Groups: Replacement of -OCF₃ with -CF₃ (as in Methyl 4-cyano-2-(trifluoromethyl)benzoate) increases hydrophobicity, which may improve membrane permeability but reduce metabolic stability .

Key Observations :

- The lower yield (21%) for the target compound compared to analogs (85–95%) highlights the synthetic challenge of introducing -OCF₃ at ortho positions .

- Togni reagent II is a versatile reagent for trifluoromethoxylation but requires high temperatures (>120°C) for migration reactions .

Key Observations :

- Cyano-containing analogs often exhibit improved binding to enzymatic pockets due to dipole interactions .

Biological Activity

Methyl 4-cyano-2-(trifluoromethoxy)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a cyano group and a trifluoromethoxy group. The presence of these functional groups contributes to its unique chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

- Target Interactions : The specific biological targets of this compound are still being elucidated. However, it is known to interact with various enzymes and proteins, influencing their activity through its trifluoromethoxy group, which enhances lipophilicity and metabolic stability.

- Enzyme Inhibition : Research indicates that this compound can inhibit the activity of certain enzymes, such as CYP1A2, which is crucial in drug metabolism. This inhibition can lead to significant alterations in metabolic pathways, impacting drug efficacy and toxicity.

- Cellular Effects : this compound has been shown to influence cell signaling pathways and gene expression. It can induce changes in the expression of genes involved in various metabolic processes, which may have implications for cellular function and health.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial properties. Its mechanism likely involves disrupting cellular processes in target microorganisms, although specific pathways remain under investigation.

Anticancer Activity

Preliminary research suggests potential anticancer effects, with certain derivatives showing selective cytotoxicity against cancer cell lines. The trifluoromethoxy group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Pharmacokinetics

This compound demonstrates high gastrointestinal absorption and the ability to cross the blood-brain barrier. This pharmacokinetic profile suggests its potential for systemic therapeutic applications.

Study on Enzyme Inhibition

A study investigating the inhibition of CYP1A2 by this compound revealed a significant reduction in enzyme activity at concentrations as low as 10 μM. This finding underscores the compound's potency as an enzyme inhibitor and its potential implications for drug interactions in clinical settings.

Antimicrobial Efficacy

In vitro tests have shown that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 15 μg/mL, highlighting its potential as an antimicrobial agent .

Data Summary Table

| Biological Activity | Mechanism | Observed Effects |

|---|---|---|

| Enzyme Inhibition | CYP1A2 inhibition | Altered drug metabolism |

| Antimicrobial | Disruption of cellular processes | MIC: 5-15 μg/mL against specific bacteria |

| Anticancer | Induction of apoptosis in cancer cells | Selective cytotoxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.